molecular formula C18H14BrFN2O2 B14863641 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid

3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14863641
M. Wt: 389.2 g/mol
InChI Key: OHCPUFFWQIFVOY-UHFFFAOYSA-N
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Description

3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a pyrazole ring, which are connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-bromophenyl and 4-fluorophenyl groups.

    Attachment of the Propanoic Acid Moiety: The pyrazole intermediate is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the propanoic acid moiety.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Condensation: Acid chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products Formed

    Substitution: Products with different substituents on the aromatic rings.

    Oxidation: Oxidized derivatives of the pyrazole ring or the propanoic acid moiety.

    Reduction: Reduced forms of the pyrazole ring or the carboxylic acid group.

    Condensation: Esters or amides derived from the carboxylic acid group.

Scientific Research Applications

3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Lacks the propanoic acid moiety.

    4-(3-Fluorophenylcarbamoyl)phenylboronic acid: Contains a boronic acid group instead of a pyrazole ring.

    3-Bromo-4′-Fluorobenzophenone: Contains a benzophenone structure instead of a pyrazole ring.

Uniqueness

The presence of both bromophenyl and fluorophenyl groups attached to a pyrazole ring, along with the propanoic acid moiety, makes 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid unique

Properties

Molecular Formula

C18H14BrFN2O2

Molecular Weight

389.2 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C18H14BrFN2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24)

InChI Key

OHCPUFFWQIFVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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